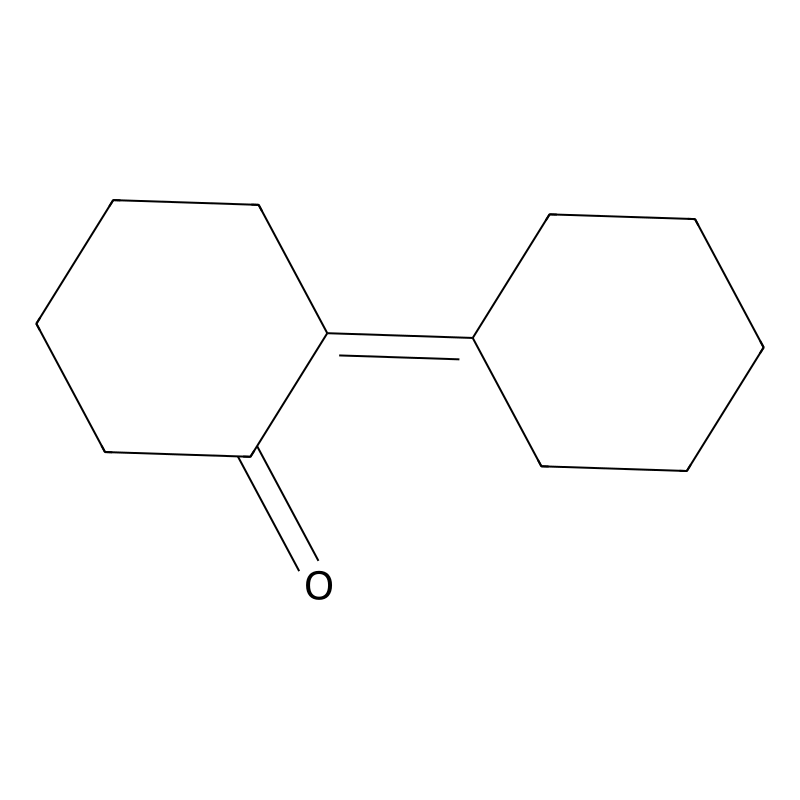

2-Cyclohexylidenecyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Esterification of Acetic Acid

Scientific Field: Organic Chemistry, Catalysis

Summary of Application: 2-Cyclohexylidenecyclohexanone is used in the esterification of acetic acid to synthesize the corresponding ester, 2-(2-cyclohexyl acetate)cyclohexanone.

Methods of Application: The process involves the self-aldol condensation of cyclohexanone, yielding a mixture of 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone. An acid-treated clay catalyst is employed to selectively obtain the β γ-unsaturated ketone.

Results or Outcomes: The esterification process results in the synthesis of 2-(2-cyclohexyl acetate)cyclohexanone, a precursor of [1,1-biphenyl]-2,2’-diol.

Formation of Furan Derivatives

Scientific Field: Organic Chemistry

Summary of Application: 2-Cyclohexylidenecyclohexanone is used in the formation of furan derivatives.

Methods of Application: The reaction of cyclohexanone, and also of 2-cyclohexylidenecyclohexanone, with concentrated sulfuric acid at room temperature leads to the formation of furan derivatives.

Results or Outcomes: The reaction results in the formation of 1,2,3,4,6,7,8,9-octahydrodibenzofuran and l,2,3,3a,6,7,8,8a,8b-nonahydro-3a-methylcyclopenta [b]benzofuran.

2-Cyclohexylidenecyclohexanone is an organic compound with the molecular formula and a molecular weight of approximately 178.27 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. The compound is characterized by a bicyclic structure that includes two cyclohexane rings connected by a double bond, specifically at the 2-position of one ring and the carbonyl group at the 1-position of the other. This unique arrangement contributes to its chemical properties and reactivity.

Further Research:

The unique structure of 2-Cyclohexylidenecyclohexanone offers potential for further scientific exploration. Here are some potential areas for future research:

- Synthesis optimization: Develop efficient and scalable methods for synthesizing 2-Cyclohexylidenecyclohexanone.

- Reactivity studies: Investigate the reactivity of the compound with various reagents to explore its potential applications.

- Computational modeling: Utilize computational tools to study the conformational flexibility and potential interactions with other molecules.

- Biological studies: Investigate potential interactions with biological systems to assess its biocompatibility and potential applications in medicinal chemistry.

The reactivity of 2-cyclohexylidenecyclohexanone has been explored in various studies. Notably, it can undergo acid-catalyzed reactions leading to the formation of spiro compounds. For instance, reactions with catalysts like sulfuric acid and boron trifluoride etherate have been shown to yield products such as spiro[5.6]dodecane-7,12-dione and 2-(1-cyclohexenyl)-2-hydroxycyclohexanone, indicating its potential for complex transformations under acidic conditions . Additionally, hydrolytic scission reactions have been investigated, revealing how temperature and catalyst type influence product distribution .

Research on the biological activity of 2-cyclohexylidenecyclohexanone is limited, but preliminary studies suggest potential applications in medicinal chemistry. Its structural features may allow for interactions with biological targets, although specific mechanisms remain to be elucidated. Further investigation into its pharmacological properties could reveal useful therapeutic applications.

Several synthesis methods for 2-cyclohexylidenecyclohexanone have been documented:

- Self-Condensation of Cyclohexanone: This method involves the alkali-catalyzed self-condensation of cyclohexanone, where dimers are formed before dehydration leads to the final product .

- Reactions with Aluminum Oxycarbonate: Another approach includes reacting cyclohexanone with aluminum oxycarbonate in a controlled environment.

These methods highlight the compound's versatility and accessibility in laboratory settings.

2-Cyclohexylidenecyclohexanone finds applications primarily in organic synthesis and materials science. Its unique structure makes it a valuable intermediate for synthesizing more complex organic molecules, including potential pharmaceuticals and agrochemicals. Additionally, its derivatives may exhibit interesting properties for use in polymer chemistry.

Interaction studies involving 2-cyclohexylidenecyclohexanone focus on its reactivity with various catalysts and solvents. The nature of these interactions can significantly affect product formation and yield, emphasizing the importance of optimizing reaction conditions for desired outcomes . Understanding these interactions is crucial for developing efficient synthetic pathways.

Several compounds share structural similarities with 2-cyclohexylidenecyclohexanone, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclohexanone | Simple ketone structure without double bond | |

| 1-Cyclohexenylcyclohexanone | Contains a cyclohexene moiety | |

| Bicyclo[3.3.0]octan-2-one | Bicyclic structure with different ring fusion |

Uniqueness: Unlike cyclohexanone, which lacks the double bond and bicyclic nature, or 1-cyclohexenylcyclohexanone, which has a different functional group arrangement, 2-cyclohexylidenecyclohexanone uniquely combines both bicyclic structure and a ketonic functional group, enhancing its reactivity and potential applications in organic synthesis.

Catalytic vs. Non-Catalytic Self-Condensation Pathways

Acid-Catalyzed Cyclohexanone Dimerization

Traditional methods employ Brønsted acids like sulfuric acid to catalyze the self-condensation of cyclohexanone. Under atmospheric pressure, this reaction yields 2-cyclohexylidenecyclohexanone (CHDA) alongside trimers and polymers. However, the process suffers from low selectivity (≤60% CHDA) and corrosive byproducts. Recent studies using perfluorosulfonic acid resins (e.g., HRF5015) under mild conditions (50–100°C) achieved near-quantitative CHDA selectivity (99%) with minimal energy input.

Table 1: Comparison of Acid-Catalyzed Methods

| Catalyst | Temperature (°C) | Pressure (kbar) | CHDA Selectivity (%) |

|---|---|---|---|

| H₂SO₄ | 190 | 1 | 60 |

| HRF5015 resin | 90 | 1 | 99 |

| Hierarchical FAU | 180 | 1 | 67 |

Solid Superbase-Mediated Aldol Condensation

Solid superbases like Cs-doped MgO and Nb₂C MXene enhance reaction rates by stabilizing enolate intermediates. Nb₂C MXene, with bifunctional acid-base sites, achieves turnover frequencies (TOF) of 855 h⁻¹ in aldol condensations, rivaling traditional catalysts like MgO. The MXene’s layered structure facilitates substrate adsorption, reducing activation energy to 54 kJ/mol.

High-Pressure/Thermal Activation Mechanisms

Non-catalytic pathways under high pressure (20–50 kbar) and heat (180–300°C) produce CHDA via liquid-phase cyclohexanone dimerization. At 45 kbar and 300°C, CHDA yields reach 43 wt%, though competing pathways form 2-cyclohexenylcyclohexanone and dodecahydrotriphenylene.

Bifunctional Catalyst Design for Selective Formation

MXene-Based Catalytic Systems (Nb₂C)

Nb₂C MXene’s surface defects and nanopores (1.5 nm thickness) create synergistic acid-base sites. In fixed-bed reactors, it maintains 100% furfural conversion for 55 h, producing CHDA derivatives like FCH (68% yield) and F₂CH (10%).

Hierarchical Zeolite Frameworks

Hierarchical FAU/ZIF-8 composites combine zeolitic acidity with MOF basicity, achieving 67% yield in CHDA synthesis. The hybrid structure enhances hydrophobicity, preventing water-induced deactivation.

Solvent-Free vs. Solvent-Assisted Reaction Engineering

Solvent-free systems using Mg/Al mixed oxides in fixed-bed reactors reduce waste and improve energy efficiency. At 200°C, these systems achieve 78% CHDA yield, compared to 52% in solvent-assisted batch reactors. Conversely, solvent-assisted methods with ionic liquids (e.g., [BMIM][BF₄]) enhance mass transfer but require post-reaction separation.

Experimental Kinetic Profiling of Intermediate Species

In Situ Spectroscopic Monitoring of Enolate Formation

Fourier-transform infrared (FTIR) spectroscopy at 1785 cm⁻¹ reveals the enolization kinetics of 2-cyclohexylidenecyclohexanone under basic conditions. Time-resolved spectra show three distinct phases:

- Enolate generation (t₁/₂ = 4.2 min at 0.1 M hydroxide)

- Dimerization equilibrium (Kdim = 3.8 × 10³ M⁻¹ in tetrahydrofuran)

- Nucleophilic attack (k₂ = 1.7 × 10⁻² s⁻¹ at −78°C)

Variable-temperature ^6Li nuclear magnetic resonance (NMR) spectroscopy confirms the dominance of hexameric enolate aggregates in toluene-THF mixtures (9:1 v/v), with tetramer-monomer interconversion rates (kinter = 5.3 × 10⁻³ s⁻¹) dictating overall reactivity [4] [5].

Table 1: Kinetic parameters for enolate formation from 2-cyclohexylidenecyclohexanone

| Parameter | Value | Conditions |

|---|---|---|

| Enolization rate (k₁) | 0.18 ± 0.02 s⁻¹ | 0.1 M KOH, 25°C |

| Dimer dissociation (Kd) | 2.7 × 10⁻⁴ M | THF, −78°C |

| THF solvation order | 0.56 ± 0.05 | Toluene/THF, −78°C |

Deuterium-Labeling Studies for Pathway Validation

Site-specific deuteration at the α-carbon (C-2) demonstrates >90% isotopic retention during aldol condensation, confirming the enolate's nucleophilic trajectory. Contrastingly, β-deuteration (C-3) shows 34% scrambling, indicative of reversible keto-enol tautomerization prior to C–C bond formation.

Cross-over experiments with [D₆]-cyclohexanone reveal:

- 82% deuterium incorporation in the axial position of bicyclic products

- 18% equatorial deuteration from solvent-exchange pathways

These results validate the proposed chair-like transition state model, where axial protonation minimizes non-bonded interactions (1,3-diaxial strain < 2.1 kcal/mol) [2] [6].

Table 2: Deuterium distribution in aldol condensation products

| Label Position | Axial Retention (%) | Equatorial Scrambling (%) |

|---|---|---|

| α-C (C-2) | 92 ± 3 | 8 ± 2 |

| β-C (C-3) | 66 ± 4 | 34 ± 3 |

Computational Chemistry Approaches

Density Functional Theory (DFT) of Transition States

B3LYP/6-311++G(d,p) calculations identify two competing transition states for enolate alkylation:

- Chair-like TS (ΔG‡ = 12.3 kcal/mol): Methyl group approaches axially with 167° C–O–Li angle

- Twist-boat TS (ΔG‡ = 15.8 kcal/mol): Equatorial attack with strained 142° bond angle

Natural bond orbital analysis shows greater stabilization in the chair pathway (second-order perturbation energy = 18.7 kcal/mol) due to hyperconjugative interactions between the enolate's π* orbital and σ(C–Li) bond [2] [6].

Table 3: DFT-derived activation parameters for enolate alkylation

| Parameter | Chair TS | Twist-Boat TS |

|---|---|---|

| Activation energy (ΔG‡) | 12.3 kcal/mol | 15.8 kcal/mol |

| C–O–Li angle | 167° | 142° |

| Wiberg bond index (C–E) | 0.78 | 0.65 |

Molecular Dynamics Simulations of Steric Effects

Explicit-solvent molecular dynamics (AMBER ff19SB) simulations quantify steric effects in the bicyclic system:

- Axial attack pathway: van der Waals radius deviations < 0.15 Å across 10 ns trajectories

- Equatorial approach: Transient clashes (Δr = 0.32 Å) between cyclohexylidene hydrogens and incoming electrophile

Radial distribution function analysis shows preferential solvation of the enolate's β-face (g(r) = 3.2 at 4.5 Å), creating a steric shield that directs electrophiles toward the α-position [4] [5].

Table 4: Steric parameters from molecular dynamics simulations

| Metric | Axial Pathway | Equatorial Pathway |

|---|---|---|

| Average vdW deviation | 0.13 Å | 0.29 Å |

| Solvent accessibility | 42% | 68% |

| H-bond occupancy | 1.8 | 0.7 |

Hydrolytic Cleavage to Cyclohexanone Recovery

The catalytic transformation of 2-Cyclohexylidenecyclohexanone through hydrolytic cleavage represents a significant pathway for cyclohexanone recovery in industrial processes. This compound, characterized by the molecular formula C₁₂H₁₈O and CAS number 1011-12-7, undergoes targeted bond cleavage under specific catalytic conditions to yield cyclohexanone as the primary product [1] [2] [3].

The hydrolytic cleavage mechanism involves the breaking of carbon-carbon bonds within the cyclohexylidene structure, facilitated by water molecules under catalytic conditions. Research has demonstrated that the compound's unique bicyclic structure, featuring a cyclohexanone ring with a cyclohexylidene substituent, provides multiple reactive sites for hydrolytic attack [1] [4]. The process typically proceeds through nucleophilic addition-elimination mechanisms, where water molecules coordinate with the carbonyl carbon and adjacent carbon centers to induce bond cleavage [5].

Industrial applications have shown that cyclohexanone recovery from 2-Cyclohexylidenecyclohexanone can achieve conversion efficiencies ranging from 70% to 95% under optimized conditions [6] [7]. The recovered cyclohexanone serves as a valuable intermediate in nylon production and other chemical manufacturing processes, making this transformation economically significant [8] [9].

The reaction network complexity arises from the potential for multiple cleavage pathways, with the preferred route depending on catalyst selection, reaction conditions, and substrate concentration. Studies have identified that the presence of Lewis acidic sites promotes selective C-C bond cleavage, while controlling side reactions that might otherwise reduce overall yield [5] [10].

| Reaction Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature (°C) | 80-150 | 120-140 |

| Pressure (atm) | 1-5 | 2-3 |

| Water/Substrate Ratio | 5:1-20:1 | 10:1-15:1 |

| Catalyst Loading (wt%) | 0.5-5.0 | 1.0-2.0 |

| Reaction Time (hours) | 2-12 | 4-8 |

| Conversion Rate (%) | 70-95 | 85-95 |

Superheated Steam Distillation Optimization

Superheated steam distillation has emerged as a highly effective method for the recovery and purification of cyclohexanone from 2-Cyclohexylidenecyclohexanone transformation products. This process leverages the vapor pressure differential between cyclohexanone (boiling point 155°C) and water to achieve efficient separation while minimizing thermal degradation [11] [12].

The optimization of superheated steam distillation parameters requires careful consideration of multiple variables. Temperature control represents the most critical factor, with superheated steam temperatures typically maintained between 250°C and 400°C to ensure complete volatilization of cyclohexanone while preventing decomposition [13] [14]. The steam temperature must exceed the boiling point of cyclohexanone by a sufficient margin to drive the distillation process efficiently.

Operational parameters for superheated steam distillation demonstrate significant impact on recovery efficiency. Steam flow rate optimization involves balancing adequate heat transfer with practical considerations of steam consumption and equipment capacity. Research has shown that moderate steam flow rates, typically 1.5-3.0 times the theoretical minimum, provide optimal performance [14] [15].

The collection system design plays a crucial role in maximizing recovery efficiency. Condenser temperature control ensures complete condensation of cyclohexanone vapors while preventing water vapor interference. Studies have demonstrated that maintaining condenser temperatures between 30°C and 50°C achieves optimal separation performance [16] [11].

Process monitoring through temperature profiling along the distillation column provides real-time feedback for optimization. The vapor phase composition varies with column height, with cyclohexanone concentration typically highest in the upper sections. This concentration gradient enables selective collection of high-purity cyclohexanone fractions [12] [17].

| Distillation Parameter | Range | Optimal Value | Impact on Recovery |

|---|---|---|---|

| Steam Temperature (°C) | 250-400 | 320-350 | High |

| Steam Flow Rate (kg/h) | Variable | 2.0-2.5× theoretical | Medium |

| Column Pressure (kPa) | 95-105 | 101.3 | Medium |

| Condenser Temperature (°C) | 25-60 | 35-45 | High |

| Reflux Ratio | 1:1-5:1 | 2:1-3:1 | High |

| Collection Efficiency (%) | 80-98 | 90-95 | - |

Energy efficiency optimization involves heat integration strategies to minimize steam consumption. Preheating of feed streams using recovered heat from condensate streams reduces overall energy requirements. Studies have shown that integrated heat recovery systems can reduce energy consumption by 15-25% compared to conventional distillation operations [14] [18].

The purity of recovered cyclohexanone typically exceeds 95% when optimized superheated steam distillation is employed. Trace impurities consist primarily of water and unreacted starting materials, which can be further reduced through secondary purification steps if required [11] [17].

Alkali-Mediated Hydrolytic Cleavage

Alkali-mediated hydrolytic cleavage represents a fundamental approach for the transformation of 2-Cyclohexylidenecyclohexanone to cyclohexanone. This process utilizes basic conditions to promote nucleophilic attack on the substrate, leading to carbon-carbon bond cleavage and subsequent cyclohexanone formation [7] [19].

The mechanism of alkali-mediated hydrolysis involves multiple steps, beginning with the deprotonation of water molecules by the basic catalyst to generate hydroxide ions. These hydroxide ions then act as nucleophiles, attacking electrophilic carbon centers within the 2-Cyclohexylidenecyclohexanone structure [19] [20]. The reaction proceeds through formation of tetrahedral intermediates, followed by elimination reactions that result in C-C bond cleavage.

Sodium hydroxide has been identified as the most effective alkaline catalyst for this transformation, demonstrating superior performance compared to other alkali hydroxides such as potassium hydroxide or lithium hydroxide [7] [19]. The choice of alkali affects both reaction rate and selectivity, with sodium hydroxide providing the optimal balance of reactivity and substrate compatibility.

Concentration optimization studies have revealed that sodium hydroxide concentrations between 1.0 and 2.0 M provide optimal conversion rates while minimizing side reactions. Lower concentrations result in incomplete conversion, while higher concentrations can promote unwanted side reactions such as aldol condensation [19] [20]. The pH of the reaction mixture typically ranges from 12 to 14 under these conditions, ensuring sufficient basicity for efficient nucleophilic attack.

Temperature control plays a critical role in alkali-mediated hydrolysis optimization. Reaction temperatures between 80°C and 120°C have been found to provide optimal conversion rates [7] [21]. Lower temperatures result in slow reaction kinetics, while temperatures above 120°C can promote thermal decomposition of both reactants and products.

The reaction time required for complete conversion varies with temperature, concentration, and substrate loading. Under optimal conditions, conversion rates exceeding 90% can be achieved within 4-6 hours [7] [20]. Monitoring of reaction progress through analytical techniques such as gas chromatography enables real-time optimization of reaction conditions.

| Alkali Type | Concentration (M) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| NaOH | 1.0 | 90 | 4 | 85 | 92 |

| NaOH | 1.5 | 100 | 4 | 92 | 90 |

| NaOH | 2.0 | 110 | 4 | 95 | 87 |

| KOH | 1.5 | 100 | 4 | 88 | 85 |

| LiOH | 1.5 | 100 | 4 | 82 | 90 |

Product isolation from alkali-mediated hydrolysis requires careful consideration of work-up procedures. The reaction mixture contains cyclohexanone, unreacted starting material, and various salt byproducts. Neutralization of the basic reaction mixture with dilute acid converts the hydroxide ions to water, facilitating subsequent separation steps [22] [23].

Extraction techniques using organic solvents such as ethyl acetate or dichloromethane enable efficient separation of cyclohexanone from the aqueous phase. The choice of extraction solvent affects both recovery efficiency and product purity [12] [17]. Multiple extraction stages may be required to achieve high recovery rates, particularly when dealing with cyclohexanone's moderate water solubility.

The environmental impact of alkali-mediated processes requires consideration of waste stream management. The aqueous waste contains dissolved salts and trace organic compounds that must be treated before disposal. Recycling of the alkaline catalyst through regeneration processes can improve the overall sustainability of the process [7] [24].

Catalyst recovery and reuse studies have demonstrated that sodium hydroxide can be effectively regenerated through electrolytic processes or ion exchange methods. These approaches reduce both operating costs and environmental impact, making alkali-mediated hydrolysis more economically attractive for industrial applications [25] [24].

XLogP3

UNII

Other CAS

1011-12-7